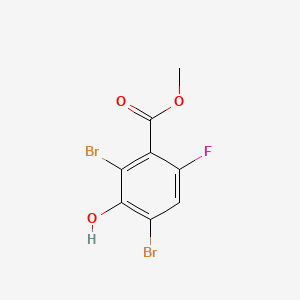
Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate is a chemical compound with the molecular formula C8H5Br2FO3 and a molecular weight of 327.93 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate typically involves the esterification of 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols .
Scientific Research Applications
Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-hydroxybenzoate: Lacks the bromine atoms, resulting in different reactivity and applications.
Methyl 2,4-dibromo-3-hydroxybenzoate: Similar structure but without the fluorine atom, affecting its chemical properties.
Uniqueness
Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzene ring.
Properties
Molecular Formula |
C8H5Br2FO3 |
|---|---|
Molecular Weight |
327.93 g/mol |
IUPAC Name |
methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate |
InChI |
InChI=1S/C8H5Br2FO3/c1-14-8(13)5-4(11)2-3(9)7(12)6(5)10/h2,12H,1H3 |
InChI Key |
KGVUGGVIPZBHGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















